5-[2-(4-chlorophenoxy)acetyl]-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one
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Overview
Description
5-[2-(4-chlorophenoxy)acetyl]-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one is a synthetic organic compound that belongs to the benzodiazepine family. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties. This specific compound is characterized by the presence of a chlorophenoxyacetyl group attached to the benzodiazepine core, which may impart unique chemical and biological properties.
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various proteins and receptors in the body .
Mode of Action
It is known that similar compounds can interact with their targets, leading to various biochemical changes .
Biochemical Pathways
Related compounds have been shown to influence various biochemical pathways .
Result of Action
Similar compounds have been shown to induce various cellular responses .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-[2-(4-chlorophenoxy)acetyl]-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one typically involves the following steps:
Formation of the Chlorophenoxyacetyl Intermediate: The starting material, 4-chlorophenol, is reacted with acetyl chloride in the presence of a base such as pyridine to form 4-chlorophenoxyacetyl chloride.
Cyclization to Benzodiazepine Core: The intermediate is then reacted with a suitable amine, such as 2-amino-5-chlorobenzophenone, under acidic conditions to form the benzodiazepine core.
Final Acetylation: The benzodiazepine core is acetylated using acetic anhydride to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Types of Reactions:
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
5-[2-(4-chlorophenoxy)acetyl]-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex benzodiazepine derivatives.
Biology: Studied for its potential anxiolytic and sedative effects in animal models.
Medicine: Investigated for its potential use in treating anxiety disorders and insomnia.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Known for its potent anxiolytic effects and shorter half-life compared to diazepam.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness: 5-[2-(4-chlorophenoxy)acetyl]-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one is unique due to the presence of the chlorophenoxyacetyl group, which may impart distinct pharmacokinetic and pharmacodynamic properties compared to other benzodiazepines .
Properties
IUPAC Name |
5-[2-(4-chlorophenoxy)acetyl]-3,4-dihydro-1H-1,5-benzodiazepin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3/c18-12-5-7-13(8-6-12)23-11-17(22)20-10-9-16(21)19-14-3-1-2-4-15(14)20/h1-8H,9-11H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXXBSPCRHCFHNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C2NC1=O)C(=O)COC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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